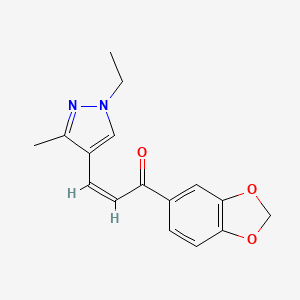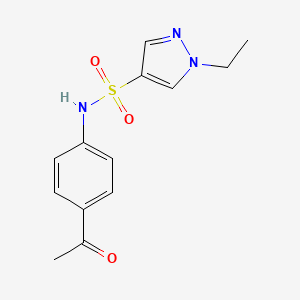
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as APES, is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology. APES is a white crystalline powder that is soluble in water and organic solvents. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The exact mechanism of action of APES is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer signaling pathways. APES has also been found to modulate the activity of certain neurotransmitters, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
APES has been found to exhibit a range of biochemical and physiological effects. It has been shown to have significant anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and other inflammatory disorders. APES has also been found to have potential anti-cancer and anti-tumor effects, making it a promising candidate for the development of new cancer therapies. Additionally, APES has been found to modulate the activity of certain neurotransmitters, leading to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APES has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it has a long shelf life and can be stored for extended periods without significant degradation. However, APES also has some limitations for use in lab experiments. It has limited solubility in some solvents, which can make it difficult to work with in certain applications. Additionally, its exact mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several potential future directions for research on APES. One area of interest is the development of new anti-inflammatory and analgesic drugs based on the structure of APES. Additionally, there is potential for the development of new cancer therapies based on the anti-cancer and anti-tumor effects of APES. Another area of interest is the potential use of APES in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, based on its ability to modulate the activity of certain neurotransmitters. Finally, there is potential for the development of new drug delivery systems based on the properties of APES, such as its solubility and stability.
Aplicaciones Científicas De Investigación
APES has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application is medicinal chemistry, where APES has been found to exhibit significant anti-inflammatory and analgesic properties. It has also been shown to have potential anti-cancer and anti-tumor effects, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-1-ethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-9-13(8-14-16)20(18,19)15-12-6-4-11(5-7-12)10(2)17/h4-9,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REONKRZKMZTITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-6,6-dimethyl-4-(propylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B4649423.png)
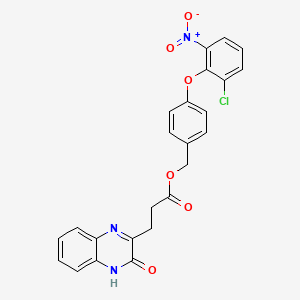
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-ethylphenyl)benzamide](/img/structure/B4649429.png)
![4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4649436.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4649451.png)
![2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4649456.png)
![4-[(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4649465.png)
![2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4649479.png)
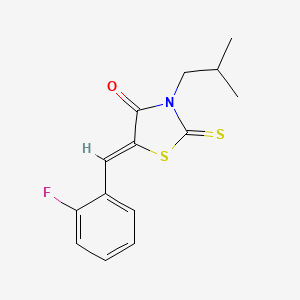
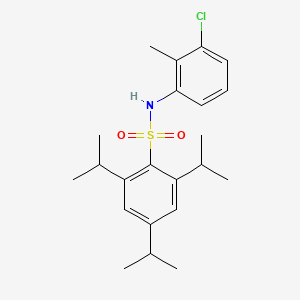
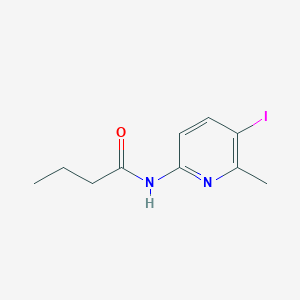
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4649522.png)
![3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B4649529.png)
